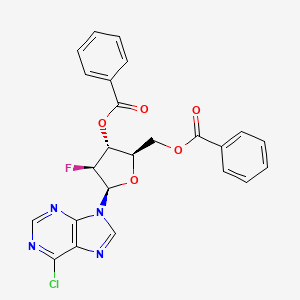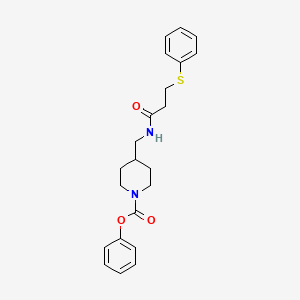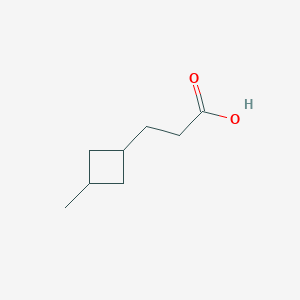
1-Methyl-4-nitro-3-propan-2-ylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-4-nitro-3-propan-2-ylpyrazole is a chemical compound. It is a reactant used in the preparation of aminopyrazole derivatives as potent, selective and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors . The molecular formula of this compound is C4H5N3O2 .
Chemical Reactions Analysis
Pyrazoles, which include this compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Hydrogen Bonding and Crystal Structure
- Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure and forms chains of edge-fused rings through hydrogen bonds. A related compound, methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, forms sheets of rings, also through hydrogen bonding. These structural features are significant for understanding molecular interactions and designing materials with specific properties (Portilla et al., 2007).
Chemical Reactivity and Synthesis
- The compound 3,4,5-Trinitro-1H-pyrazole and its methyl derivative demonstrate reactivity with various chemical agents, resulting in nucleophilic substitutions. This highlights the potential of such compounds in synthetic chemistry for generating a diverse range of chemical structures (Dalinger et al., 2013).
Coordination Compounds and Ligands
- Pyrazole-based polydentate ligands have been synthesized and used to form coordination compounds with metals like nickel, zinc, and palladium. These complexes have distinct crystal structures and potential applications in areas like catalysis or material science (Zhang et al., 2008).
Antibacterial and Antimicrobial Properties
- Novel ether-linked derivatives of ornidazole were designed, synthesized, and evaluated for their antimicrobial activity and cytotoxic effects. The study provides insights into the antimicrobial mechanisms and potential therapeutic applications of these compounds (Şenkardeş et al., 2020).
Molecular Structure Analysis
- A mixed pyrazole-diamine/Ni(II) complex was investigated for its crystal structure, physicochemical properties, and thermal behavior. This research is crucial for understanding the chemical and physical properties of such complexes and their potential applications (Titi et al., 2021).
properties
IUPAC Name |
1-methyl-4-nitro-3-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)7-6(10(11)12)4-9(3)8-7/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZJFCUBSTVVBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2407878.png)


benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)



![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)

![1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)
